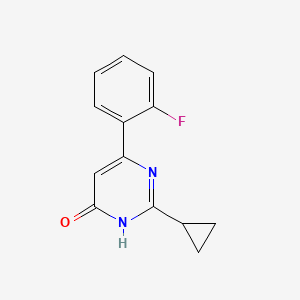
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research has identified pyrimidine derivatives, including those structurally similar to 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol, as having potential analgesic and anti-inflammatory properties. A study highlighted the synthesis of novel pyrimidine derivatives that exhibited improved anti-inflammatory and analgesic activities, suggesting the importance of the substituent's nature in enhancing these activities (Muralidharan et al., 2019).
Anticancer Potential
Another area of research is the exploration of pyrimidine derivatives for their anticancer potential. For example, fluorinated coumarin-pyrimidine hybrids have been synthesized and shown to possess significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents. These compounds, including derivatives synthesized under microwave irradiation, have shown potent activity against lung carcinoma and mammary gland adenocarcinoma cell lines (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).
Antimalarial Research
The synthesis and evaluation of dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one derivatives have been explored for antimalarial applications. A specific compound with a cyclopropyl and phenyl substitution demonstrated high yield and was characterized for its potential as a new antimalarial series, indicating the versatility of pyrimidine derivatives in medicinal chemistry (Romain Mustière, P. Vanelle, N. Primas, 2021).
Synthesis and Characterization
The synthesis of pyrimidine derivatives for various applications, including their potential as radioligands for imaging and as antimicrobial agents, has been extensively studied. These investigations not only provide insights into the chemical properties and synthesis pathways of these compounds but also explore their biological activities and potential applications in treating diseases (Peng Li et al., 2016).
properties
IUPAC Name |
2-cyclopropyl-4-(2-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCNFTHTYMYTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



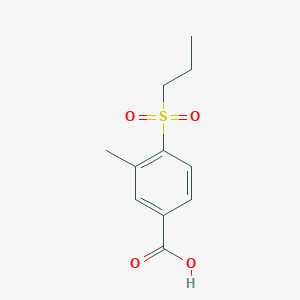
![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime](/img/structure/B1489597.png)
![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)
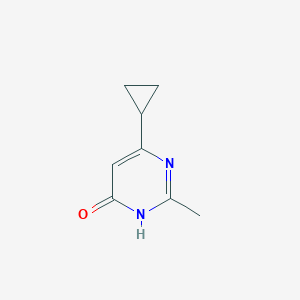
![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)

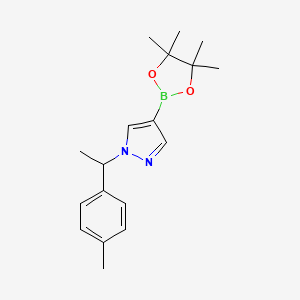
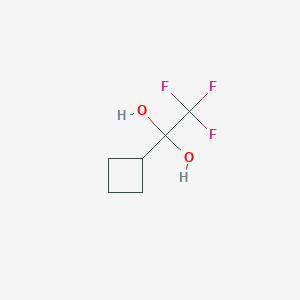
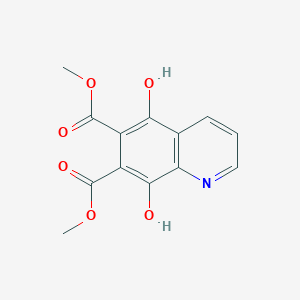
![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)